molecular formula C10H12N4O2 B2934152 Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate CAS No. 2060594-38-7

Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate

Cat. No.: B2934152
CAS No.: 2060594-38-7
M. Wt: 220.232
InChI Key: LNDPCMNERGIYMX-UHFFFAOYSA-N
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Description

Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with an isopropyl group at position 1 and a methyl ester at position 6. Its carboxylic acid precursor, 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid, is documented with CAS 259793-96-9 .

Properties

IUPAC Name

methyl 1-propan-2-ylpyrazolo[3,4-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-6(2)14-9-7(5-12-14)4-11-8(13-9)10(15)16-3/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDPCMNERGIYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=NC(=NC=C2C=N1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate typically involves the reaction of appropriate pyrazole and pyrimidine derivatives under specific conditions. One common method includes the cyclization of a suitable precursor in the presence of a base and a solvent. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and cellular processes.

    Medicine: Research has indicated its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to changes in cellular processes. The compound’s structure allows it to bind to enzyme active sites, thereby blocking their activity and affecting downstream pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

2.1 Core Heterocyclic Framework Variations

The pyrazolo[3,4-d]pyrimidine scaffold distinguishes itself from related fused-ring systems:

  • Pyrido[2,3-d]pyrimidines (e.g., compounds 22, 25 ): These feature a pyridine ring fused to pyrimidine, leading to altered electronic properties and hydrogen-bonding capabilities compared to pyrazolo systems. For instance, pyrido derivatives often exhibit lower melting points (e.g., 97–98°C for compound 25 ) due to reduced molecular symmetry.
  • The crystal structure of a thiazolo derivative (triclinic, space group P1) reveals intermolecular hydrogen bonds involving methoxy and hydroxyl groups .
  • Pyrrolo[2,3-d]pyrimidines (e.g., CAS 944709-69-7 ): The pyrrole ring contributes to electron-rich aromatic systems, often utilized in kinase inhibitors.

Key Insight : The pyrazolo[3,4-d]pyrimidine core offers a balance of nitrogen-rich heteroaromaticity and synthetic versatility, making it favorable for medicinal chemistry applications.

2.2 Substituent Effects
  • Aryl/Quinoline Groups (e.g., 7-methoxyquinolin-4-yl in compound 3 ): Aromatic substituents may improve π-π interactions in protein binding but could reduce solubility. Nitroaryl Groups (e.g., 3-nitrophenyl in compound 25 ): Electron-withdrawing groups may lower electron density at the core, affecting reactivity in nucleophilic substitutions.
  • Position 6 Ester Groups :

    • Methyl Ester (Target Compound) : Offers moderate lipophilicity (logP ~1–2 estimated), balancing solubility and membrane penetration.
    • Ethyl Esters (e.g., compound 3 ): Longer alkyl chains increase hydrophobicity, which may enhance tissue penetration but reduce aqueous solubility.
3.1 Physical Properties
Compound Core Structure Position 1 Substituent Position 6 Group Melting Point (°C) Reference
Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate Pyrazolo[3,4-d]pyrimidine Isopropyl Methyl ester Not reported
Compound 25 Pyrido[2,3-d]pyrimidine 3-Nitrophenyl Methyl ester 97–98
Compound 3 Pyrazolo[3,4-d]pyrimidine 7-Methoxyquinolin-4-yl Ethyl ester Not reported

Biological Activity

Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and mechanisms of action based on recent research findings.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer activity against various tumor cell lines. The compound's efficacy was evaluated using the MTT assay across multiple cancer types, including lung (A549), breast (MCF-7), and prostate (PC-3) cancer cells.

Key Findings

  • IC50 Values : The compound exhibited an IC50 value of 2.24 µM against A549 cells, indicating potent inhibitory effects compared to doxorubicin (IC50 = 9.20 µM) as a positive control .
  • Induction of Apoptosis : Flow cytometric analysis revealed that treatment with the compound at concentrations ranging from 2.0 to 4.0 µM led to a significant increase in apoptotic cells (25.1%–41.0% in sub-G1 phase) compared to control (5.1%) .
  • Cell Cycle Arrest : The compound also induced cell cycle arrest and DNA fragmentation in treated cells, further supporting its role as an anticancer agent .

Structure-Activity Relationships (SAR)

The structural characteristics of this compound are crucial for its biological activity. Variations in the pyrazolo[3,4-d]pyrimidine scaffold have been shown to affect potency and selectivity against different cancer cell lines.

CompoundIC50 (µM)Cell Line
1a2.24A549
1d1.74MCF-7
1e42.3MCF-7

The data indicate that modifications to the scaffold can enhance or diminish biological activity, suggesting a need for further optimization in drug design .

The mechanisms by which this compound exerts its anticancer effects include:

  • Inhibition of Kinases : The compound's structural similarity to ATP allows it to act as a competitive inhibitor of various kinases involved in cancer progression.
  • Targeting Apoptotic Pathways : The induction of apoptosis suggests that the compound may activate intrinsic apoptotic pathways through mitochondrial signaling.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • A549 Lung Cancer Model : Treatment resulted in significant tumor growth inhibition and enhanced apoptosis markers compared to untreated controls.
  • MCF-7 Breast Cancer Model : Demonstrated not only cell proliferation inhibition but also reduced migration capabilities of cancer cells.

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